molecular formula C16H21N3O2 B5685252 2-butoxy-3-(4-morpholinyl)quinoxaline

2-butoxy-3-(4-morpholinyl)quinoxaline

Cat. No. B5685252
M. Wt: 287.36 g/mol
InChI Key: ZDJWCIVGCDBTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) is a synthetic compound that has been widely used in scientific research as a selective antagonist of the NMDA receptor. BMQ is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Mechanism of Action

2-butoxy-3-(4-morpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by its natural ligand, glycine, and thereby inhibits the influx of calcium ions into the postsynaptic neuron. The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of effects on synaptic plasticity, including the modulation of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to reduce the level of glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to modulate the activity of various signaling pathways, such as the ERK and CREB pathways, which are involved in synaptic plasticity and gene expression.

Advantages and Limitations for Lab Experiments

2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments. The main advantage of 2-butoxy-3-(4-morpholinyl)quinoxaline is its high selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline also has several limitations, such as its potential toxicity and the need for careful dosing and administration. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline may have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop new compounds that can selectively modulate the activity of the NMDA receptor, with improved efficacy and safety profiles. Additionally, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline and other NMDA receptor antagonists in combination with other drugs and therapies may have synergistic effects on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, 2-butoxy-3-(4-morpholinyl)quinoxaline is a selective antagonist of the NMDA receptor that has been widely used in scientific research to study the function and regulation of this receptor. 2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments, and its inhibition of the NMDA receptor has a range of biochemical and physiological effects. Future research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor may lead to new insights into the role of this receptor in various neurological and psychiatric disorders, as well as the development of new therapies for these conditions.

Synthesis Methods

The synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline involves the reaction of 2-butoxy-3-nitroquinoxaline with morpholine in the presence of a reducing agent. The reaction proceeds through a series of steps, including reduction, cyclization, and deprotection, to yield 2-butoxy-3-(4-morpholinyl)quinoxaline as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as HPLC and NMR.

Scientific Research Applications

2-butoxy-3-(4-morpholinyl)quinoxaline has been extensively used in scientific research to study the function and regulation of the NMDA receptor. The selective inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline allows researchers to investigate the role of this receptor in various physiological and pathological conditions, such as synaptic plasticity, learning, memory, and neurodegenerative diseases. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline has been used to study the interaction of the NMDA receptor with other neurotransmitter receptors, such as GABA and dopamine receptors.

properties

IUPAC Name

4-(3-butoxyquinoxalin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJWCIVGCDBTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-(morpholin-4-yl)quinoxaline

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